molecular formula C10H11BrCl2O B8028994 1-Bromo-2,3-dichloro-4-(2-methylpropoxy)benzene CAS No. 1881329-96-9

1-Bromo-2,3-dichloro-4-(2-methylpropoxy)benzene

Cat. No.: B8028994
CAS No.: 1881329-96-9
M. Wt: 298.00 g/mol
InChI Key: OZLDYOSUTYUKEO-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dichloro-4-(2-methylpropoxy)benzene is an organic compound that belongs to the class of aryl halides It is characterized by the presence of bromine, chlorine, and an alkoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2,3-dichloro-4-(2-methylpropoxy)benzene typically involves the bromination and chlorination of a benzene derivative followed by the introduction of the alkoxy group. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride. The alkoxy group can be introduced via a Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dichloromethane or toluene are often used, and the reactions are carried out under controlled temperatures and pressures to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,3-dichloro-4-(2-methylpropoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce a variety of substituted benzene derivatives.

Scientific Research Applications

1-Bromo-2,3-dichloro-4-(2-methylpropoxy)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.

    Agrochemicals: The compound is utilized in the synthesis of pesticides and herbicides.

    Material Science: It can be used in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dichloro-4-(2-methylpropoxy)benzene involves its interaction with various molecular targets. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, forming a palladium complex that facilitates the formation of new carbon-carbon bonds . In nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms make the benzene ring more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,4-dichlorobenzene: Similar in structure but lacks the alkoxy group.

    1-Bromo-2,3-dichlorobenzene: Similar but without the alkoxy group.

    1-Bromo-4-chlorobenzene: Contains only one chlorine atom and no alkoxy group.

Uniqueness

1-Bromo-2,3-dichloro-4-(2-methylpropoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with an alkoxy group. This combination of substituents provides distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Biological Activity

1-Bromo-2,3-dichloro-4-(2-methylpropoxy)benzene is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Electrophilic Aromatic Substitution : Utilizing bromination and chlorination reactions on substituted benzene derivatives.
  • Nucleophilic Substitution : Employing nucleophiles to replace halogen atoms in the aromatic ring.

These methods allow for the efficient generation of the compound in laboratory settings, facilitating further biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of halogen atoms (bromine and chlorine) enhances its reactivity, allowing it to participate in electrophilic aromatic substitution reactions. This mechanism can lead to modifications in biomolecules such as proteins and nucleic acids, potentially influencing cellular functions.

Potential Applications

  • Pharmacological Research : The compound is being explored for its potential as a pharmacophore in drug development due to its ability to modulate biological pathways.
  • Toxicological Studies : Investigations into the toxic effects of halogenated compounds have highlighted concerns regarding their environmental persistence and bioaccumulation.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits inhibitory effects on certain enzyme activities, suggesting potential applications in pharmacology. For instance:

  • Enzyme Inhibition : The compound was found to inhibit cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. Specific CYPs affected include CYP1A2 and CYP2C9, indicating that this compound could influence drug interactions and metabolic pathways .
EnzymeInhibition Activity
CYP1A2Yes
CYP2C9Yes
CYP2C19No
CYP3A4No

Toxicity Assessments

Environmental assessments have indicated that compounds similar to this compound may pose risks due to their persistence in ecosystems. Studies have shown varying degrees of toxicity towards aquatic organisms, raising concerns about their environmental impact .

Properties

IUPAC Name

1-bromo-2,3-dichloro-4-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrCl2O/c1-6(2)5-14-8-4-3-7(11)9(12)10(8)13/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLDYOSUTYUKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C(=C(C=C1)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401227479
Record name Benzene, 1-bromo-2,3-dichloro-4-(2-methylpropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881329-96-9
Record name Benzene, 1-bromo-2,3-dichloro-4-(2-methylpropoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881329-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2,3-dichloro-4-(2-methylpropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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